2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride
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Description
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C18H27Cl2N5O and its molecular weight is 400.35. The purity is usually 95%.
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Scientific Research Applications
ACAT Inhibition for Therapeutic Applications
Research conducted by Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, which exhibits selectivity for human ACAT-1 over ACAT-2. This compound, designed with a piperazine unit, showed marked enhancement in aqueous solubility and a significant improvement in oral absorption, making it a promising candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Applications
Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and screened them for in vitro antimicrobial activities. Some of these compounds exhibited excellent antibacterial and antifungal activities, comparable to standard drugs, highlighting the potential of these derivatives in antimicrobial therapies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticholinesterase Activity
A study by Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties to investigate their potential anticholinesterase properties. The study found that some compounds exhibited inhibitory effects comparable to Donepezil, a medication used to treat Alzheimer's disease, indicating their potential as anticholinesterase agents (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Synthesis and Biological Evaluation of Novel Derivatives
Ghasemi, Sharifi, and Mojarrad (2020) prepared a series of piperazin-2-one derivatives through bioisosteric substitution and evaluated their cytotoxic activities on cancer and normal cell lines. The study highlighted the potential of these derivatives as cytotoxic agents, providing insights into their therapeutic applications in cancer treatment (Ghasemi, Sharifi, & Mojarrad, 2020).
Properties
IUPAC Name |
2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-(2-methylphenyl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O.2ClH/c1-3-22-9-8-19-18(22)23-12-10-21(11-13-23)14-17(24)20-16-7-5-4-6-15(16)2;;/h4-9H,3,10-14H2,1-2H3,(H,20,24);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAATILYZVTSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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